3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
CAS No.:
Cat. No.: VC15897727
Molecular Formula: C12H12N2O5S
Molecular Weight: 296.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O5S |
|---|---|
| Molecular Weight | 296.30 g/mol |
| IUPAC Name | 3-(2-methylsulfonylethyl)-4-oxophthalazine-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O5S/c1-20(18,19)7-6-14-11(15)9-5-3-2-4-8(9)10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
| Standard InChI Key | FCYYTQDTNHPLFD-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Introduction
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the CAS number 1179594-71-8. It belongs to the class of dihydrophthalazine derivatives, which are notable for their potential applications in medicinal chemistry and pharmaceuticals. This compound features a phthalazine core with a carboxylic acid functional group and a methanesulfonyl ethyl side chain, contributing to its unique chemical properties and reactivity.
Synthesis:
The synthesis of 3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multi-step organic reactions. Specific synthetic routes may vary, but they generally include reactions that form the phthalazine core and introduce the methanesulfonyl ethyl and carboxylic acid groups. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity but are not specified in available literature.
Chemical Reactions:
This compound can participate in various chemical reactions typical for compounds containing carboxylic acids and sulfonyl groups. The specific reaction conditions and products depend on the nature of the reagents used.
Potential Applications
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has potential applications in scientific research, particularly in medicinal chemistry. Its structural characteristics suggest it could be explored for biological activities, although specific studies or findings related to this compound are not widely documented.
Data Table: Key Information
| Property | Description |
|---|---|
| CAS Number | 1179594-71-8 |
| Molecular Formula | C12H12N2O5S |
| Molecular Weight | 296.30 g/mol |
| Chemical Class | Dihydrophthalazine derivative |
| Potential Applications | Medicinal chemistry, pharmaceuticals |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume